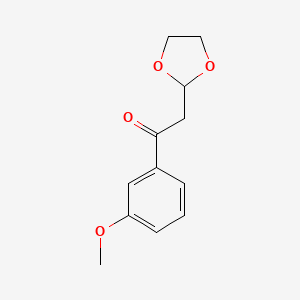

2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone

Description

Properties

IUPAC Name |

2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-14-10-4-2-3-9(7-10)11(13)8-12-15-5-6-16-12/h2-4,7,12H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSVZCPSKSZGAFL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217941 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-55-4 | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 2-(1,3-dioxolan-2-yl)-1-(3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Formation of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring is commonly synthesized via an acetalization reaction between ethylene glycol and an aldehyde or ketone precursor. This reaction is catalyzed by an acid catalyst, typically a strong acid such as p-toluenesulfonic acid or sulfuric acid, under anhydrous conditions to drive the equilibrium toward acetal formation.

- Reaction conditions: Typically reflux in an aprotic solvent such as toluene or benzene with azeotropic removal of water to shift equilibrium.

- Mechanism: The carbonyl oxygen is protonated by the acid catalyst, making the carbonyl carbon more electrophilic, which then reacts with ethylene glycol to form the cyclic acetal (dioxolane).

This step yields the protected ketone or aldehyde as the 1,3-dioxolane derivative, which is more stable and can be manipulated further.

Introduction of the Ethanone Group

The ethanone (acetyl) group is generally introduced via Friedel-Crafts acylation, a well-established method for acylating aromatic rings.

- Reagents: The dioxolane-protected intermediate is reacted with an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or titanium tetrachloride (TiCl4).

- Conditions: The reaction is carried out under anhydrous conditions, often at low to moderate temperatures (0–40 °C) to control regioselectivity and minimize side reactions.

- Outcome: The acyl group is attached to the aromatic ring, typically at the para or meta position relative to existing substituents, depending on electronic effects. For the 3-methoxyphenyl substituent, the methoxy group directs substitution to the meta position.

Attachment of the 3-Methoxyphenyl Group

The incorporation of the 3-methoxyphenyl moiety can be achieved through nucleophilic aromatic substitution or cross-coupling reactions, depending on the starting materials.

- Nucleophilic aromatic substitution: If the aromatic ring is suitably activated (e.g., halogenated), the 3-methoxyphenyl group can be introduced by reaction with a nucleophile under basic conditions.

- Cross-coupling reactions: Palladium-catalyzed Suzuki or Stille coupling reactions can be employed to couple a 3-methoxyphenyl boronic acid or stannane with a halogenated ethanone intermediate.

- Typical conditions: Use of bases such as potassium carbonate, solvents like DMF or toluene, and palladium catalysts under inert atmosphere at elevated temperatures (80–110 °C).

Process Enhancements and Industrial Considerations

Continuous Flow Synthesis

In industrial settings, continuous flow reactors are increasingly used to optimize reaction conditions for such compounds, improving yield, selectivity, and reproducibility. Continuous flow allows precise control over temperature, mixing, and reaction time, which is beneficial for sensitive steps like acetal formation and Friedel-Crafts acylation.

Stereoisomer Separation and Recycling

For compounds with stereoisomeric forms, such as those involving dioxolane rings, separation of cis- and trans-isomers is critical. Crystallization of nitrate salts of undesired stereoisomers can be used to precipitate and separate them from the desired isomers. The undesired isomers can be recycled back into the process by re-equilibration, improving overall efficiency and yield.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| Formation of 1,3-Dioxolane | Acetalization | Ethylene glycol, aldehyde/ketone, acid catalyst (e.g., p-TsOH), reflux, azeotropic water removal | Protects carbonyl group, stabilizes intermediate |

| Introduction of Ethanone Group | Friedel-Crafts Acylation | Acyl chloride, Lewis acid catalyst (AlCl3 or TiCl4), anhydrous, 0–40 °C | Regioselective acylation of aromatic ring |

| Attachment of 3-Methoxyphenyl | Nucleophilic substitution or Pd-catalyzed coupling | Base (K2CO3), Pd catalyst, 3-methoxyphenyl boronic acid or halide, inert atmosphere, 80–110 °C | Enables installation of methoxy-substituted phenyl group |

| Stereoisomer Separation | Crystallization | Nitrate salt formation, solvent selection | Enables purification and recycling of isomers |

| Process Optimization | Continuous flow reactors | Controlled temperature, mixing, reaction time | Enhances yield and reproducibility in industrial scale |

Research Findings and Literature Insights

- The acetalization step is highly sensitive to moisture; rigorous drying and azeotropic removal of water are essential to drive the equilibrium toward dioxolane formation.

- Friedel-Crafts acylation on methoxy-substituted aromatics favors meta substitution due to the electron-donating effect of the methoxy group, consistent with electrophilic aromatic substitution principles.

- The use of Lewis acids like aluminum chloride requires careful quenching to avoid hydrolysis and side reactions.

- Separation of stereoisomers by crystallization of nitrate salts has been documented as an effective method to isolate cis-isomers with high purity, which are often the desired active forms.

- Recycling of undesired trans-isomers via re-equilibration reduces waste and improves overall process sustainability.

- Employing continuous flow technology has been shown to improve reaction kinetics and safety profiles for acetalization and acylation steps in pilot plant studies.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as sodium methoxide or other nucleophiles in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of 3-methoxybenzoic acid or 3-methoxyacetophenone.

Reduction: Formation of 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanol.

Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone involves its interaction with specific molecular targets. The compound may exert its effects through:

Molecular Targets: Enzymes or receptors that are involved in biological pathways.

Pathways Involved: Modulation of signaling pathways that regulate cell growth, apoptosis, or metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Varying Aromatic Substituents

1-(1,3-Dioxolan-2-yl)-2-(4-methoxyphenyl)ethanone (4a)

- Structure : Differs by the position of the methoxy group (4-methoxy vs. 3-methoxy).

- Synthesis : Prepared via oxidative cleavage using N-chlorosuccinimide (NCS) and silver nitrate in acetonitrile/water .

- Relevance : The para-methoxy group may alter electronic effects, directing electrophilic aromatic substitution differently compared to the meta-substituted analog.

2-(1,3-Dioxolan-2-yl)-1-(2-fluorophenyl)ethanone

- Structure : Features a 2-fluorophenyl group instead of 3-methoxyphenyl.

- Properties : The electron-withdrawing fluorine atom could reduce electron density at the carbonyl group, affecting nucleophilic addition reactions. This compound is available at 97% purity for research use .

1-[2-Hydroxy-6-methoxy-4-(2-propenyloxy)phenyl]ethanone

- Structure : Contains hydroxy, methoxy, and propenyloxy groups.

- Synthesis : Generated via UV irradiation of acetyloxy precursors in hexane, with or without potassium carbonate .

- Key Difference : The absence of a dioxolane ring and presence of hydroxyl groups increase polarity and susceptibility to oxidation.

Compounds with Alternative Cyclic Moieties

1-Cycloheptyl-2-(1,3-dioxolan-2-yl)ethanone

- Structure : Replaces the 3-methoxyphenyl group with a cycloheptyl moiety.

- This compound is studied for its rigid cyclic structure .

2-(4-Allylpiperazin-1-yl)-1-(1-aryl-1H-tetrazol-5-yl)ethanone (13a)

Acetophenone Derivatives with Hydroxy/Acetyloxy Groups

1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone

- Structure : Contains acetyloxy and hydroxy groups.

- Stability : The acetyloxy group is prone to hydrolysis under basic conditions, unlike the dioxolane-protected ketone .

2-(Ethylamino)-1-(3-hydroxyphenyl)ethanone

Data Table: Key Properties of Selected Compounds

Research Findings and Functional Insights

- Stability: The dioxolane ring in the target compound provides superior stability against hydrolysis compared to acetyloxy-protected analogs (e.g., 1-[2-(Acetyloxy)-6-hydroxyphenyl]ethanone) .

- Synthetic Utility: UV-driven synthesis methods (e.g., for propenyloxy derivatives ) contrast with oxidative cleavage approaches (e.g., NCS/AgNO₃ for dioxolane-containing compounds ), highlighting diverse pathways for ketone functionalization.

Biological Activity

2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone, also known by its CAS number 1263365-55-4, is a compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure is characterized by a dioxolane ring and a methoxy-substituted phenyl group. This unique configuration may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer activity. For instance, derivatives of 1,3-dioxolane have been explored for their potential as kinase inhibitors in cancer therapy. A study highlighted the use of computational methods to identify urea-based derivatives with strong anticancer properties, demonstrating that structural modifications can enhance efficacy against various cancer cell lines .

Table 1: Anticancer Activity of Related Compounds

| Compound Name | IC50 (µM) | Target Kinase |

|---|---|---|

| Urea-based derivative A | 0.9 | Zap70 |

| Urea-based derivative B | 1.5 | c-src |

| 2-(1,3-Dioxolan-2-yl) derivatives | TBD | TBD |

The mechanism by which this compound exerts its effects is not fully elucidated. However, it is hypothesized that the compound may interact with multiple kinase pathways, similar to other dioxolane derivatives. The selectivity of these interactions could lead to reduced side effects compared to traditional chemotherapeutics .

Case Studies

A notable case study involved the application of dioxolane derivatives in vitro against various tumor cell lines. The results indicated a promising profile for inducing apoptosis and inhibiting cell proliferation in cancer cells. These findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of this compound is warranted.

In Vitro Studies

In vitro assays have demonstrated that related compounds can inhibit the growth of cancer cells at micromolar concentrations. The specific effects on cell cycle regulation and apoptosis induction were also evaluated.

Table 2: In Vitro Efficacy Against Tumor Cell Lines

| Cell Line | Compound Concentration (µM) | Response Type |

|---|---|---|

| A549 (Lung Cancer) | 10 | Apoptosis Induction |

| MCF-7 (Breast Cancer) | 5 | Growth Inhibition |

| HeLa (Cervical Cancer) | 15 | Cell Cycle Arrest |

Safety and Toxicological Profile

While exploring the biological activities of this compound, it is essential to consider its safety profile. Toxicological assessments are necessary to understand its potential side effects and establish safe dosage ranges.

Toxicity Studies

Preliminary toxicity data indicate that compounds within this class may exhibit low toxicity at therapeutic doses; however, comprehensive studies are required to confirm these findings.

Q & A

Basic Research Questions

Q. What validated synthetic routes are available for preparing 2-(1,3-Dioxolan-2-yl)-1-(3-methoxy-phenyl)-ethanone?

- Methodological Answer : A key approach involves palladium-catalyzed enolate arylation. For example, cyclization substrates containing dioxolane groups can be heated with HCl (1.0 M in EtOH/H₂O) at 110°C for 24 hours to form the target compound . Friedel-Crafts acylation using acyl chlorides and Lewis acid catalysts (e.g., AlCl₃) is also applicable for introducing ethanone groups to aromatic systems .

Q. How is structural characterization of this compound performed in academic studies?

- Methodological Answer : Single-crystal X-ray diffraction (XRD) is critical for resolving stereochemistry, as demonstrated for structurally similar ethanone derivatives (e.g., 1-(3-methoxyphenyl)-2-(phenylsulfonyl)-ethanone) . Complementary techniques include ¹H/¹³C NMR to confirm substitution patterns and IR spectroscopy to identify carbonyl (C=O) and dioxolane (C-O-C) functional groups .

Q. What are the stability considerations for the 1,3-dioxolane protecting group under acidic conditions?

- Methodological Answer : The dioxolane group is acid-labile. Deprotection occurs via treatment with concentrated HCl in acetone, yielding hydroxyketones . Stability during storage requires anhydrous conditions and avoidance of protic solvents to prevent premature cleavage.

Advanced Research Questions

Q. How can researchers optimize reaction yields in palladium-catalyzed enolate arylation for this compound?

- Methodological Answer : Catalyst selection (e.g., Pd(OAc)₂ with phosphine ligands) and solvent polarity significantly impact yields. For example, resealable reaction tubes under inert atmospheres reduce side reactions. Reaction monitoring via TLC or GC-MS is advised to terminate processes at maximum conversion .

Q. What analytical strategies resolve contradictions in spectroscopic data for substituted ethanones?

- Methodological Answer : Discrepancies in NMR shifts (e.g., para-methoxy vs. ortho-substitution) can be addressed via 2D NMR (COSY, HSQC) and computational modeling (DFT) to predict chemical environments . Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Q. How does the electronic nature of the 3-methoxy group influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-donating methoxy group activates the aryl ring toward electrophilic substitution but may deactivate it in nucleophilic pathways. Hammett substituent constants (σ⁺) and frontier molecular orbital (FMO) analysis predict regioselectivity in reactions like Suzuki-Miyaura couplings .

Q. What computational tools are recommended for predicting biological activity or binding affinity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.